5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid
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Overview
Description
5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features both oxazole and triazole rings. Heterocyclic compounds are known for their diverse biological activities and are prevalent in various pharmacologically active synthetic and natural compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes that ensure consistent quality and yield. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another heterocyclic compound with biological activities.
2-Methylimidazole: Known for its use in various chemical syntheses.
1,3-Dimethyl-2-imidazolidinone: Utilized in organic synthesis as a solvent and reagent.
Uniqueness
5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid is unique due to its specific combination of oxazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H8N4O3 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-methyl-3-(1-methyltriazol-4-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8N4O3/c1-4-6(8(13)14)7(10-15-4)5-3-12(2)11-9-5/h3H,1-2H3,(H,13,14) |
InChI Key |
IUBMSTDHKLOMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CN(N=N2)C)C(=O)O |
Origin of Product |
United States |
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